molecular formula C8H11F3N4O3 B2718671 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate CAS No. 723286-83-7

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate

Cat. No.: B2718671
CAS No.: 723286-83-7
M. Wt: 268.196
InChI Key: RPBSELMVGDCCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate (CAS: 723286-83-7, MFCD28501966) is a heterocyclic compound featuring a fused triazolopyrazine core with a methoxy substituent at the 3-position and a trifluoroacetate counterion. This compound is part of a broader class of triazolopyrazine derivatives, which are structurally characterized by a bicyclic system combining a triazole and pyrazine ring. The trifluoroacetate salt enhances solubility in polar solvents, making it advantageous for synthetic and pharmacological applications. It is listed in fluoro compound catalogs with a purity of 95% , though commercial availability is currently discontinued .

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.C2HF3O2/c1-11-6-9-8-5-4-7-2-3-10(5)6;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBSELMVGDCCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2N1CCNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-83-7
Record name 3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine; 2,2,2-trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate typically involves multiple steps. One common synthetic route includes the following steps:

  • Formation of the Triazolopyrazine Core: This involves the cyclization of appropriate precursors, such as hydrazine hydrate and 2-chloropyrazine, under controlled conditions.

  • Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction.

  • Trifluoroacetylation: The final step involves the reaction with trifluoroacetic anhydride to introduce the trifluoroacetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves careful monitoring of reaction conditions, such as temperature, pH, and reaction time, to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different groups can replace existing atoms or groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like trifluoroacetic anhydride and various nucleophiles are employed.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Drug Design and Mechanisms
This compound serves as a crucial scaffold in drug development, particularly for medications targeting neurological disorders. Its ability to interact with specific receptors in the brain positions it as a potential candidate for treating conditions such as anxiety and depression. The triazolo[4,3-a]pyrazine derivatives have been noted for their biological activities including anti-diabetic and anti-bacterial properties. Notably, the compound is linked to the synthesis of sitagliptin phosphate, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in type II diabetes management .

Case Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, a series of synthesized triazolo[4,3-a]pyrazine derivatives were evaluated for their efficacy against bacterial strains and showed promising results in inhibiting growth .

Agricultural Chemistry

Agrochemical Applications
In agricultural chemistry, 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate is utilized to enhance the efficacy of pesticides and herbicides. Its application leads to improved crop yields while minimizing environmental impact. The compound's ability to act as an effective agent in agrochemical formulations highlights its importance in sustainable agriculture practices .

Material Science

Advanced Materials Development
The exploration of this compound extends into material science where it is investigated for creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental factors. The incorporation of triazolo[4,3-a]pyrazine derivatives into material formulations has shown potential for developing high-performance materials suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research contexts, this compound plays a role in studies related to enzyme inhibition and metabolic pathways. Researchers utilize this compound to gain insights into complex biological systems and develop targeted therapies that can address specific metabolic disorders or diseases .

Summary Table of Applications

Field Application Example/Case Study
PharmaceuticalDrug design targeting neurological disordersSynthesis of sitagliptin phosphate as a DPP-4 inhibitor
Agricultural ChemistryEnhancing efficacy of pesticides and herbicidesImproved crop yield with minimized environmental impact
Material ScienceDevelopment of advanced materials (polymers/coatings)High-performance materials with enhanced durability
Biochemical ResearchStudies on enzyme inhibition and metabolic pathwaysInsights into complex biological systems aiding targeted therapy development

Mechanism of Action

The mechanism by which 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Triazolopyrazine Derivatives and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Studies References
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate 3-OCH₃; trifluoroacetate counterion C₈H₁₀F₃N₅O₂ 265.19 Synthetic intermediate; discontinued commercial product
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-CF₃; hydrochloride counterion C₆H₈ClF₃N₄ 228.60 Key intermediate for sitagliptin (antidiabetic drug); optimized synthesis (54–64% yield)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-CH₃ C₆H₁₀N₄ 138.17 Antimicrobial studies; structural analog with reduced steric bulk
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8-O-(2-fluoro-4-nitrophenyl) C₁₁H₇FN₆O₃ 290.21 Bioactive intermediate; optimized synthesis (80% yield)
6-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine 6-Cl; 3-(4-OCF₂H-phenyl) C₁₂H₉ClF₂N₄O 310.67 Tele-substitution reactions; synthetic methodology development

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • The trifluoromethyl-hydrochloride derivative is pivotal in sitagliptin synthesis, highlighting its role in dipeptidyl peptidase-4 (DPP-4) inhibition .
    • Urea/thiourea derivatives of the trifluoromethyl analog exhibit antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
    • 1,2,4-Triazolo[4,3-a]pyrimidine derivatives demonstrate antihypertensive activity, though the methoxy analog lacks direct pharmacological data .
  • Solubility and Stability: Trifluoroacetate and hydrochloride salts enhance aqueous solubility compared to neutral analogs.

Biological Activity

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may impart distinct pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁F₃N₄O₃
  • Molecular Weight : 268.19 g/mol
  • CAS Number : 723286-83-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate the activity of specific enzymes and receptors due to its structural characteristics. The precise mechanisms remain under investigation but are believed to involve:

  • Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors which could influence signaling pathways.

Antimicrobial Activity

Studies have indicated that 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Tests against various bacterial strains have shown promising results in inhibiting growth.
  • Mechanism : The antimicrobial effect may be linked to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines.
  • Apoptosis Induction : Research suggests that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Study (2023) Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
Anticancer Activity (2022) Showed IC50 values of 15 µM against breast cancer cell lines; mechanism involves apoptosis via caspase activation.
Pharmacokinetics Study (2024) Investigated absorption and distribution; showed good bioavailability and moderate plasma half-life (4 hours).

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
3-Methoxy-5H-[1,2,4]triazolo[4,3-a]pyrazine ModerateLowLacks trifluoroacetate group
Trifluoromethyl analogs HighModerateEnhanced lipophilicity

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, trifluoroacetylation is achieved by reacting the base triazolopyrazine compound with trifluoroacetic anhydride in anhydrous dioxane under reflux (70–80°C, 4–6 h) . Alternative routes include:

  • Route A : Reaction of 3-methoxy-substituted triazolopyrazine precursors with trifluoroethyl acetate in dichloromethane (DCM) at room temperature, catalyzed by triethylamine (1.5 mmol per 1 mmol substrate) .
  • Route B : Cyclization of 2-chloro-3-hydrazinopyrazine intermediates using acid halides, followed by hydrolysis and N-alkylation to introduce the methoxy group .
    Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC (Rf ≈ 0.57 in chloroform/methanol 9:1) .

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (retention time ~1.67 min; mobile phase: acetonitrile/water 70:30) ensures ≥95% purity .
  • Structural Confirmation :
    • 1H/13C-NMR : Key signals include δ 3.72 ppm (OCH₃ singlet) and δ 160–165 ppm (CF₃COO⁻ carbonyl) .
    • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 237.18) .
    • IR Spectroscopy : Peaks at 1710 cm⁻¹ (C=O stretch, trifluoroacetate) and 1240 cm⁻¹ (C-O-C stretch, methoxy) .

Advanced: What strategies resolve contradictions in reported biological activities of triazolopyrazine derivatives?

Methodological Answer:
Discrepancies in activity (e.g., antiviral vs. anticancer effects) arise from substituent positioning and assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (e.g., 3-methoxy vs. 3-trifluoromethyl) using standardized assays (e.g., c-Met/VEGFR-2 kinase inhibition IC₅₀) .
  • Receptor Occupancy Assays : Radioligand binding autoradiography (ex vivo) quantifies target engagement (e.g., 80% P2X7 receptor occupancy at 10 mg/kg in rats) .
  • Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., antiviral activity in HIV vs. cytotoxicity in HEK293 cells) .

Advanced: How do computational methods aid in designing triazolopyrazine-based inhibitors?

Methodological Answer:

  • Molecular Docking : Models interactions with targets like 14-α-demethylase lanosterol (PDB: 3LD6) to prioritize substituents enhancing binding affinity (e.g., methoxy groups improving hydrophobic interactions) .
  • Pharmacokinetic Modeling : Predicts blood-brain barrier (BBB) permeability using logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) .
  • MD Simulations : Assess stability of trifluoroacetate counterion interactions under physiological pH (7.4) .

Advanced: What challenges arise in achieving BBB permeability for CNS-targeted triazolopyrazine derivatives?

Methodological Answer:
Key challenges include balancing lipophilicity and efflux transporter evasion:

  • Optimization Strategies :
    • LogP Adjustment : Introduce electron-withdrawing groups (e.g., CF₃) to reduce logP from 4.2 to 3.1, enhancing passive diffusion .
    • P-Glycoprotein Evasion : Replace basic amines with neutral substituents (e.g., methoxy) to minimize efflux .
  • In Vivo Validation : Measure brain-to-plasma ratio (≥0.3) via LC-MS/MS after oral dosing (10 mg/kg) in Sprague-Dawley rats .

Basic: What analytical techniques quantify trifluoroacetate counterion stability?

Methodological Answer:

  • Ion Chromatography : Quantifies free trifluoroacetate (LOD: 0.1 ppm) under accelerated stability conditions (40°C/75% RH for 6 months) .
  • pH Titration : Monitor counterion dissociation in aqueous buffers (pH 2–9) using conductometric titration .

Advanced: How does the methoxy group influence metabolic stability compared to methyl analogs?

Methodological Answer:

  • In Vitro Metabolism : Microsomal assays (human liver microsomes, 1 mg/mL) show:
    • Methoxy Derivative : t₁/₂ = 45 min (CYP3A4-mediated O-demethylation).
    • Methyl Analog : t₁/₂ = 28 min (CYP2D6 hydroxylation) .
  • Stabilization Strategies : Deuterate the methoxy group (OCD₃) to reduce CYP-mediated cleavage (t₁/₂ increased to 68 min) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Storage : Store at –20°C under argon; desiccate to prevent hygroscopic degradation .
  • Handling : Use explosion-proof refrigerators (P210 compliance) and avoid sparks/static discharge .
  • Waste Disposal : Neutralize trifluoroacetate with 10% NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.